2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide
Description
2-((3-Oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazoline core fused with a phenyl group at position 2 and a thioacetamide-linked N-phenyl substituent at position 3. The imidazoquinazoline scaffold is synthesized via one-pot reactions involving 2-amino nitriles and ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate in DMF, as demonstrated in related derivatives . This compound’s structure combines a rigid bicyclic system with a flexible thioacetamide side chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-20(25-17-11-5-2-6-12-17)15-31-24-26-19-14-8-7-13-18(19)22-27-21(23(30)28(22)24)16-9-3-1-4-10-16/h1-14,21H,15H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTQJYJKELESIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the construction of the imidazoquinazoline core. One common synthetic route includes the reaction of 2-aminobenzimidazole with phenyl isocyanate to form the imidazoquinazoline scaffold, followed by subsequent functionalization to introduce the phenyl and thioacetamide groups[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 2,3-dihydroimidazo1,2-c ....
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automation of reaction steps, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl and imidazoquinazoline groups can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the imidazoquinazoline core.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of quinone derivatives.
Reduction: : Reduction can produce amines or other reduced forms of the compound.
Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide has shown potential as a pharmacological agent. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, which are beneficial in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazinoindole Derivatives
Compound 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-phenylacetamide () replaces the imidazoquinazoline core with a triazinoindole system. Key differences include:
- Molecular Weight : 349.4 g/mol (vs. ~455–485 g/mol for imidazoquinazoline analogs).
- NMR Shifts: The triazinoindole NH proton resonates at δ 10.42 (s), compared to δ ~10.16 in dihydropyrimidinone derivatives ().
Triazinoquinazoline Derivatives
N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazole-2-yl}-2-chloroacetamides () feature a triazinoquinazoline core. These compounds exhibit antitumor activity, attributed to the combination of thiadiazole and triazinoquinazoline pharmacophores. The target compound’s imidazoquinazoline core may offer enhanced metabolic stability compared to triazinoquinazoline due to reduced ring strain .
Thioacetamide Side Chain Modifications
Propanamide and Butanamide Analogs
- N-(3-Methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide () extends the thioacetamide chain to a propanamide group.
- N-(2,5-Difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide () replaces the phenyl group with a difluorophenyl moiety, enhancing lipophilicity (ClogP ~3.5 vs. ~2.8 for the target compound) .
Amide Substituent Variations
Dihydropyrimidinone-Linked Acetamides
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide () substitutes the imidazoquinazoline core with a dihydropyrimidinone ring. Key contrasts include:
- NMR Data : A downfield NH signal at δ 12.52 (vs. δ ~10.16 in the target compound), indicating stronger hydrogen bonding.
- Synthetic Yield : 82% via straightforward alkylation, suggesting higher efficiency compared to multi-step imidazoquinazoline syntheses .
Thiazolidinone Derivatives
2-{(2E)-2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide () incorporates a thiazolidinone ring. The hydroxyl group improves aqueous solubility (LogS ≈ -3.5 vs. ≈ -4.2 for the target compound) but may reduce membrane permeability .
Biological Activity
The compound 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide , identified by its CAS number 1185173-81-2 , is a member of the imidazoquinazoline family. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various cellular processes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.5 g/mol . The structure features a thioamide linkage and a quinazoline core, which are crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 1185173-81-2 |
Cytotoxic Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the imidazoquinazoline structure have shown IC50 values ranging from 1.184 to 9.379 µM , indicating potent activity compared to established treatments like cabozantinib .
Selectivity and Safety
In vitro studies evaluating the selectivity of these compounds revealed that while they exhibit cytotoxicity against cancer cells, they also show varying degrees of toxicity towards normal cells. Notably, some derivatives demonstrated a selectivity index (SI) greater than 2 , suggesting a favorable therapeutic window .
Inhibition of Kinases
The compound has been evaluated for its inhibitory effects on key signaling pathways involved in cancer progression:
- VEGFR-2 Inhibition : Compounds derived from this class have shown inhibitory activities against the VEGFR-2 tyrosine kinase with IC50 values as low as 51 nM , indicating potential for antiangiogenic therapies.
- c-Met Inhibition : The same derivatives also inhibited c-Met kinase, which is implicated in tumor growth and metastasis, with IC50 values around 48 nM .
Case Study: Colorectal Cancer
A study focused on the activity of these compounds against the HCT-116 colorectal cancer cell line highlighted that certain derivatives not only inhibited cell proliferation but also induced apoptosis through cell cycle arrest mechanisms. Specifically, treatment with selected compounds resulted in significant accumulation of cells in the G0/G1 phase, indicating effective cell cycle modulation .
Antimicrobial Activity
Emerging data suggest that some derivatives may possess antimicrobial properties. For instance, initial assessments indicated activity against both gram-positive and gram-negative bacteria, although specific MIC values were not detailed in current literature.
Q & A
Q. What are the common synthetic pathways for synthesizing 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with quinazoline core formation. Key steps include:
- Step 1 : Condensation of 2-aminobenzamide with arylaldehydes in DMF using sodium disulfite to form intermediate quinazoline derivatives .
- Step 2 : Introduction of the thiol group via nucleophilic substitution (e.g., using sodium azide in toluene:water under reflux) .
- Step 3 : Acylation with phenylacetamide derivatives under reflux in triethylamine or similar solvents .
Optimization Strategies : - Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) .
- Use controlled temperature (reflux conditions) and solvent polarity adjustments (e.g., ethanol for crystallization) to improve yield .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with chemical shifts indicating aromatic protons (δ 7.2–8.0 ppm) and carbonyl groups (δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
Q. What initial biological screening approaches are recommended to assess the compound’s potential therapeutic applications?
- Methodological Answer :
- In Vitro Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) due to quinazoline derivatives' known kinase-targeting activity .
- Antimicrobial Screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can contradictions in biological activity data across different studies be systematically addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-verified), culture conditions, and compound concentrations .
- Purity Validation : Re-test compounds with HPLC to rule out impurities affecting results .
- Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects that may explain variability .
Q. What strategies are effective in modifying the compound’s core structure to enhance its pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) or use prodrug strategies (e.g., esterification) .
- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .
- Click Chemistry : Attach functionalized side chains (e.g., triazoles) for improved target binding .
Q. How do computational methods like molecular docking support the understanding of this compound’s mechanism of action against specific targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in kinase active sites (e.g., ATP-binding pocket of EGFR) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
